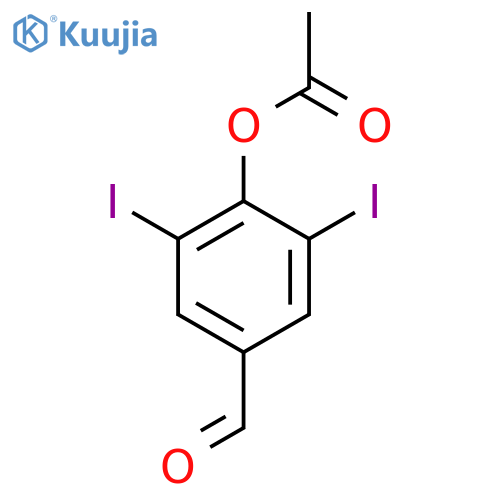Cas no 52273-39-9 (4-Formyl-2,6-diiodophenyl acetate)
4-Formyl-2,6-diiodophenyl acetateは、有機合成において重要な中間体として利用される化合物です。特に、ヨウ素原子を2つ含む芳香族アルデヒド誘導体であり、高い反応性と選択性を有しています。この化合物は、医薬品や機能性材料の合成において、官能基変換やカップリング反応の前駆体として有用です。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く適用可能です。その特異的な分子構造により、複雑な骨格構築や多段階合成において効率的な中間体としての役割を果たします。

52273-39-9 structure
商品名:4-Formyl-2,6-diiodophenyl acetate
CAS番号:52273-39-9
MF:C9H6I2O3
メガワット:415.951087474823
MDL:MFCD12030632
CID:4714958
4-Formyl-2,6-diiodophenyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-formyl-2,6-diiodophenyl acetate
- FCH1317807
- benzaldehyde, 4-(acetyloxy)-3,5-diiodo-
- 4-Formyl-2,6-diiodophenyl acetate
-
- MDL: MFCD12030632
- インチ: 1S/C9H6I2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3
- InChIKey: PAYXWYPBMCFNGX-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=O)C=C(C=1OC(C)=O)I
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- トポロジー分子極性表面積: 43.4
4-Formyl-2,6-diiodophenyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415895-5 g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 5g |
€456.10 | 2023-04-24 | ||
| TRC | F133050-50mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 50mg |
$ 80.00 | 2022-06-05 | ||
| abcr | AB415895-1 g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 1g |
€197.30 | 2023-04-24 | ||
| abcr | AB415895-1g |
4-Formyl-2,6-diiodophenyl acetate; . |
52273-39-9 | 1g |
€197.00 | 2025-02-21 | ||
| A2B Chem LLC | AX43439-5g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | >95% | 5g |
$620.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437304-1g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 95% | 1g |
¥1080.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437304-5g |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 95% | 5g |
¥3304.00 | 2024-05-10 | |
| abcr | AB415895-500 mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 500MG |
€165.80 | 2023-01-21 | ||
| abcr | AB415895-5g |
4-Formyl-2,6-diiodophenyl acetate; . |
52273-39-9 | 5g |
€445.00 | 2025-02-21 | ||
| TRC | F133050-100mg |
4-Formyl-2,6-diiodophenyl acetate |
52273-39-9 | 100mg |
$ 130.00 | 2022-06-05 |
4-Formyl-2,6-diiodophenyl acetate 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
52273-39-9 (4-Formyl-2,6-diiodophenyl acetate) 関連製品
- 307-59-5(perfluorododecane)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:52273-39-9)4-Formyl-2,6-diiodophenyl acetate

清らかである:99%
はかる:5g
価格 ($):411.0